4,4-Diphenyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
7480-33-3 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-14-16-15(11-18-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI Key |
IYYFTGZEOOIIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route via Diphenylamine and Glyoxylic Acid
The most established synthetic approach involves the reaction of diphenylamine with glyoxylic acid under acidic conditions. This method proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the oxazolidine ring system characteristic of 4,4-Diphenyl-1,3-oxazolidin-2-one.
- Reaction conditions: Typically performed in polar protic solvents such as ethanol or methanol.
- Catalysis: Acidic medium facilitates the Schiff base formation and ring closure.
- Purification: The product is isolated by recrystallization, yielding a stable crystalline compound.
This route is favored for its straightforwardness and relatively mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance reaction control and efficiency.
- Advantages: Precise control over temperature, pressure, and reactant concentration.
- Outcome: Improved yield and purity due to minimized side reactions and better heat/mass transfer.
- Process: Automated reactors allow continuous feeding of diphenylamine and glyoxylic acid, with in-line purification steps.
This method is industrially relevant for producing 4,4-Diphenyl-1,3-oxazolidin-2-one in bulk quantities with consistent quality.
Synthesis of Related 4-(Diphenylmethyl)-1,3-oxazolidin-2-one
A closely related compound, 4-(Diphenylmethyl)-1,3-oxazolidin-2-one, is synthesized by reacting diphenylmethylamine with glycidol under acidic catalysis.
- Solvent: Dichloromethane is commonly used.
- Catalyst: p-Toluenesulfonic acid facilitates cyclization.
- Purification: Column chromatography and recrystallization yield high-purity crystals.
This method highlights the importance of controlling reaction temperature (0–25°C) and solvent polarity to optimize yield and stereochemical outcomes.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Reaction Mechanism: The key step in the classical synthesis is the formation of a Schiff base intermediate between the amine and aldehyde group of glyoxylic acid, followed by intramolecular cyclization to form the oxazolidinone ring.
Solvent Effects: Polar protic solvents (ethanol, methanol) favor the cyclization step by stabilizing intermediates, while aprotic solvents (dichloromethane) are preferred in related syntheses for better control over stereochemistry.
Catalyst Role: Acid catalysts such as p-toluenesulfonic acid enhance the electrophilicity of carbonyl groups, promoting ring closure and improving yields.
Industrial Considerations: Continuous flow synthesis offers advantages in heat management and reaction time, reducing side products and enabling safer handling of reactive intermediates.
Alternative Carbonyl Sources: The use of CO2 as a green carbonyl source in catalytic carbonylation reactions is an emerging area, offering environmentally friendly routes to oxazolidinones, though adaptation to diphenyl-substituted systems requires further optimization.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
- Chiral Auxiliary This compound is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds by influencing the stereochemical outcome of reactions.
- Reactivity It can undergo chemical transformations such as oxidation (converts to oxazolidinone derivatives), reduction (can be reduced to form oxazolidinone compounds), and substitution (the phenyl groups can participate in electrophilic aromatic substitution reactions).
- Enzyme Inhibition This compound may act as an enzyme inhibitor, particularly targeting proteases, a property valuable in biochemical studies and potential therapeutic applications.
Medical Applications
- Antimicrobial Properties Investigations suggest potential uses in developing new antibiotics because its structural characteristics may allow it to interact effectively with bacterial targets. Some oxazolidine derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis.
Industrial Applications
- Polymer Synthesis The compound is utilized in synthesizing polymers and serves as a stabilizer in plastic production. Its unique properties contribute to enhancing material performance.
Case Studies
- Asymmetric Synthesis In asymmetric synthesis using chiral auxiliaries, researchers successfully utilized this compound to produce enantiomerically pure products with high yields, demonstrating its effectiveness in controlling stereochemistry during chemical reactions.
- Antimicrobial Activity One study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples without the compound, supporting its potential application in antibiotic development. Another study reported that some derivatives possess acaricidal properties, effective against mite larvae with an IC50 value significantly lower than traditional acaricides.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, synthesis methods, and applications of 4,4-diphenyl-1,3-oxazolidin-2-one and related oxazolidinones:
*Calculated based on molecular formula.
Key Comparative Insights
Stereochemical Influence
- (4S)-4-Benzyl Derivatives: The benzyl group in (4S)-4-benzyl-1,3-oxazolidin-2-one enables stereochemical control in asymmetric aldol reactions, a property critical to pharmaceutical synthesis .
Agrochemical Relevance
- Etoxazole (2,4-Diphenyl-1,3-oxazoline): Though structurally distinct (oxazoline vs. oxazolidinone), etoxazole highlights the importance of diphenyl motifs in acaricides. Its mechanism involves chitin synthesis inhibition, suggesting that 4,4-diphenyl-1,3-oxazolidin-2-one could be explored for similar bioactivities .
Data Gaps and Limitations
- Synthesis: No direct data exist for the synthesis of 4,4-diphenyl-1,3-oxazolidin-2-one. However, analogs like 4,4-dimethyl derivatives are synthesized via coupling reactions with yields >70% , implying possible routes for the target compound.
Biological Activity
4,4-Diphenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure with both nitrogen and oxygen atoms, characterized by two phenyl groups attached to the oxazolidinone ring. Its unique stereochemistry significantly influences its biological interactions and reactivity.
Antimicrobial Activity
Research indicates that 4,4-diphenyl-1,3-oxazolidin-2-one exhibits notable antimicrobial properties . It has been shown to be effective against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinones like Linezolid.
| Microorganism | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | |
| Vancomycin-resistant enterococci (VRE) | Effective | |
| β-lactam resistant Streptococcus pneumoniae | Effective |
Anticancer Activity
Preliminary studies have suggested that 4,4-diphenyl-1,3-oxazolidin-2-one may possess anticancer properties . In vitro investigations have shown that it can induce apoptosis in cancer cell lines by modulating specific molecular targets involved in cell cycle regulation and apoptosis pathways . Further research is needed to elucidate the precise mechanisms and efficacy in vivo.
The biological activity of 4,4-diphenyl-1,3-oxazolidin-2-one is thought to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially modulating their activity.
- Protein Binding : It has been suggested that it may act as a ligand influencing protein-protein interactions or enzymatic functions.
These interactions highlight the compound's versatility and potential for modification in synthetic chemistry .
Case Studies and Research Findings
Several studies have investigated the biological activity of 4,4-diphenyl-1,3-oxazolidin-2-one:
- Antimicrobial Efficacy : A study demonstrated that 4,4-diphenyl-1,3-oxazolidin-2-one exhibited significant antibacterial activity against resistant strains of bacteria. The compound's ability to inhibit bacterial growth was compared with standard antibiotics.
- Cellular Studies : In vitro studies on cancer cell lines indicated that the compound could reduce cell viability and induce apoptosis through caspase activation pathways.
- Pharmacokinetics : Research into the pharmacokinetic profile of this compound revealed favorable absorption characteristics when administered orally in animal models, suggesting potential for therapeutic use .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-4,5-diphenyl-1,3-oxazolidin-2-one | Contains an amino group | Potentially higher reactivity due to amino substituent |
| 4-Hydroxyphenylmethyl-5,5-diphenyl-1,3-oxazolidin | Hydroxyphenyl group | Enhanced hydrogen bonding capabilities |
| 3-Methyl-5-phenyloxazolidine | Methyl group at position 3 | Altered steric hindrance affecting reactivity |
This table illustrates how modifications can impact the biological activity and chemical behavior compared to 4,4-diphenyl-1,3-oxazolidin-2-one .
Q & A
Q. Table 1. Key Spectral Data for 4,4-Diphenyl-1,3-oxazolidin-2-one
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Aromatic H: δ 7.2–7.5 (m, 10H) | |
| 13C NMR | C=O: δ 160 ppm; Quaternary C: δ 85 ppm | |
| XRD | Dihedral angle: 15° between phenyl rings |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–10°C | Prevents dimerization |
| Catalyst | Triethylamine (1.2 eq) | Maximizes cyclization |
| Solvent | Anhydrous THF | Enhances solubility |
Critical Analysis of Evidence
- Stereochemical Studies : and highlight the importance of X-ray crystallography in resolving stereochemical ambiguities, a common challenge in oxazolidinone research.
- Data Validation : emphasizes cross-disciplinary techniques (e.g., combining NMR with MD simulations) to resolve contradictory data, aligning with best practices in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
